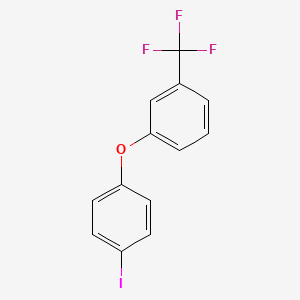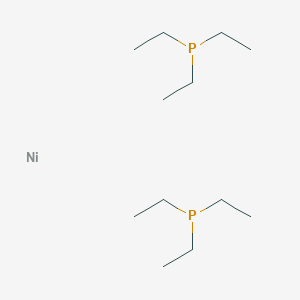![molecular formula C29H40O2 B15165298 2,2'-Methylenebis[4-methyl-3-(1-methylcyclohexyl)phenol] CAS No. 194738-92-6](/img/structure/B15165298.png)
2,2'-Methylenebis[4-methyl-3-(1-methylcyclohexyl)phenol]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Methylenebis[4-methyl-3-(1-methylcyclohexyl)phenol] is a phenolic compound known for its antioxidant properties. It is commonly used in various industrial applications, particularly in the stabilization of polymers and plastics. The compound’s structure consists of two phenol groups connected by a methylene bridge, with additional methyl and cyclohexyl groups enhancing its stability and effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis[4-methyl-3-(1-methylcyclohexyl)phenol] typically involves the condensation of 4-methyl-3-(1-methylcyclohexyl)phenol with formaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production, including the use of more efficient catalysts and purification techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2,2’-Methylenebis[4-methyl-3-(1-methylcyclohexyl)phenol] undergoes several types of chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form more stable derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2,2’-Methylenebis[4-methyl-3-(1-methylcyclohexyl)phenol] has a wide range of applications in scientific research:
Chemistry: It is used as an antioxidant in the stabilization of polymers and plastics, preventing degradation due to oxidative stress.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and its effects on biological systems.
Medicine: Research into its potential therapeutic applications, particularly in preventing oxidative damage in cells and tissues, is ongoing.
Industry: It is widely used in the production of rubber, plastics, and other materials that require stabilization against oxidation.
Mechanism of Action
The antioxidant effect of 2,2’-Methylenebis[4-methyl-3-(1-methylcyclohexyl)phenol] is primarily due to its ability to donate hydrogen atoms from its phenolic groups, neutralizing free radicals and preventing oxidative damage. The methylene bridge and additional methyl and cyclohexyl groups enhance its stability, making it more effective in various applications.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Methylenebis(4-methyl-6-tert-butylphenol)
- 2,2’-Methylenebis(4-methylphenol)
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
Uniqueness
Compared to similar compounds, 2,2’-Methylenebis[4-methyl-3-(1-methylcyclohexyl)phenol] offers enhanced stability and effectiveness due to the presence of the cyclohexyl groups. These groups provide additional steric hindrance, reducing the likelihood of unwanted side reactions and increasing the compound’s overall antioxidant capacity.
Properties
CAS No. |
194738-92-6 |
|---|---|
Molecular Formula |
C29H40O2 |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
2-[[6-hydroxy-3-methyl-2-(1-methylcyclohexyl)phenyl]methyl]-4-methyl-3-(1-methylcyclohexyl)phenol |
InChI |
InChI=1S/C29H40O2/c1-20-11-13-24(30)22(26(20)28(3)15-7-5-8-16-28)19-23-25(31)14-12-21(2)27(23)29(4)17-9-6-10-18-29/h11-14,30-31H,5-10,15-19H2,1-4H3 |
InChI Key |
HPEGLKFPAQLXGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)CC2=C(C=CC(=C2C3(CCCCC3)C)C)O)C4(CCCCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


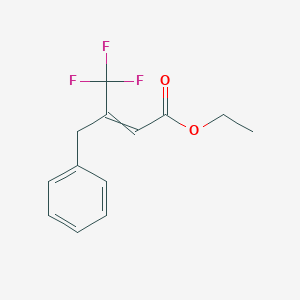
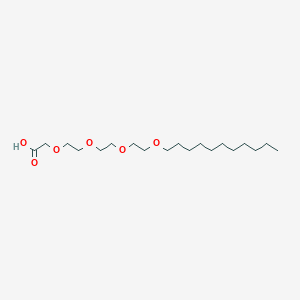
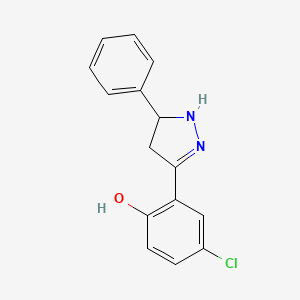
![8-Oxo-8-[(prop-2-en-1-yl)oxy]octanoate](/img/structure/B15165260.png)

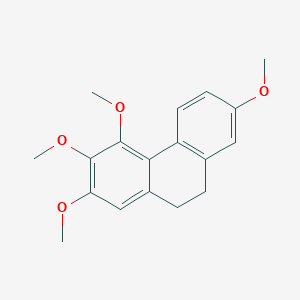
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-methylpropyl)-](/img/structure/B15165267.png)

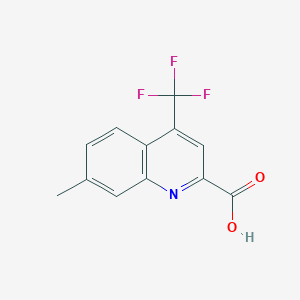
![2,2'-[Ethane-1,2-diylbis(dodecanoylazanediyl)]diacetic acid (non-preferred name)](/img/structure/B15165290.png)
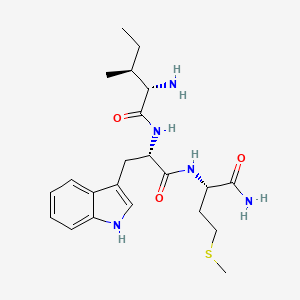
![Methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-3-carboxylate](/img/structure/B15165305.png)
